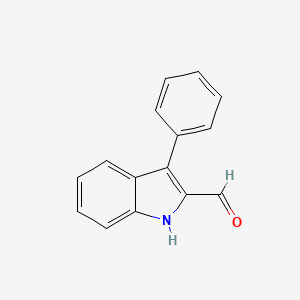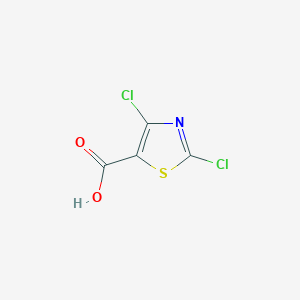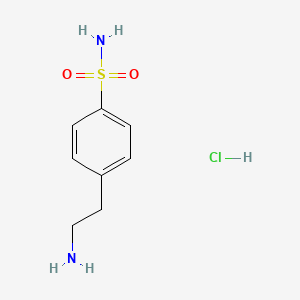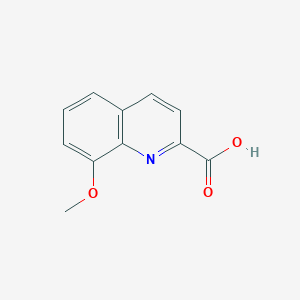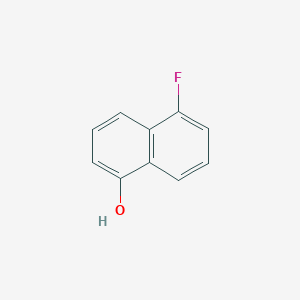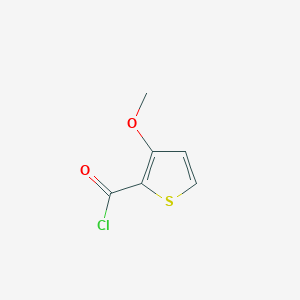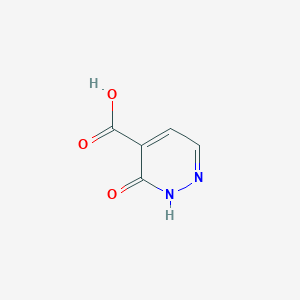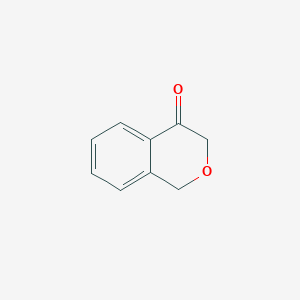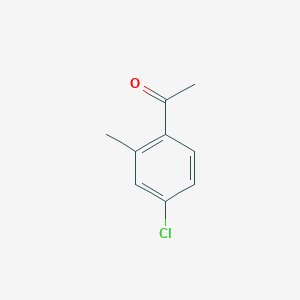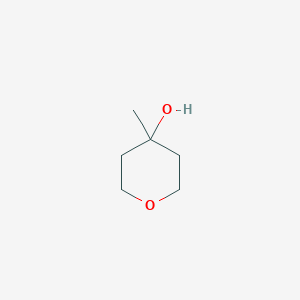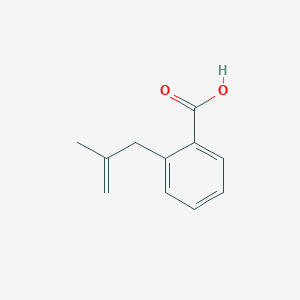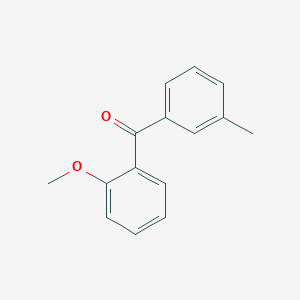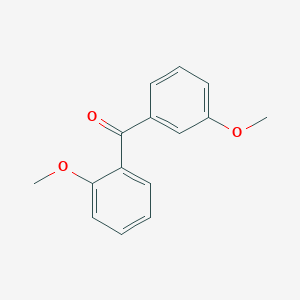
2,6-Dibromoanthraquinone
Overview
Description
2,6-Dibromoanthraquinone is a chemical compound with the molecular formula C14H6Br2O2 . It is an electron-deficient anthraquinone building block used in the synthesis of semiconducting small molecules or polymers .
Synthesis Analysis
2,6-Dibromoanthraquinone has been synthesized by palladium coupling of tert-butyl diphenylsilyl 5’-protected 8-ethynyl-2’-deoxyadenosine with the corresponding bromoanthraquinone intermediates .
Molecular Structure Analysis
The molecular structure of 2,6-Dibromoanthraquinone consists of an anthracene-9,10-dione structure with bromo substituents at the 2,6-position of the anthraquinone ring .
Chemical Reactions Analysis
The rapid reversible faradaic reactions of 2,6-Dibromoanthraquinone molecules are realized by means of the good conductivity of graphene . This allows the combination of the Faraday pseudocapacitance of 2,6-Dibromoanthraquinone with the double-layer capacitance of graphene .
Physical And Chemical Properties Analysis
2,6-Dibromoanthraquinone is a solid at 20°C . It has a molecular weight of 366.01 g/mol . It is light-sensitive and air-sensitive, and should be stored under inert gas .
Scientific Research Applications
Application in Optoelectronics
- Summary of the Application: 2,6-Dibromoanthraquinone has been used in the functionalization of polycyclic aromatic hydrocarbons (PAHs) via B←N Lewis pair formation. This process allows for the fine-tuning of structural features and optoelectronic properties to suit the demands of applications in organic electronic devices, bioimaging, and as sensitizers for singlet oxygen .
- Methods of Application or Experimental Procedures: The N-directed electrophilic borylation of 2,6-di(pyrid-2-yl)anthracene offers access to linearly extended acene derivatives Py-BR (R = Et, Ph, C6F5). In comparison to indeno-fused 9,10-diphenylanthracene, the formal “BN for CC” replacement in Py-BR selectively lowers the LUMO, resulting in a much reduced HOMO-LUMO gap .
- Results or Outcomes: The research demonstrated that fluorinated Py-BPf shows particularly advantageous properties, including low-lying HOMO and LUMO levels, strong yellow-green fluorescence, and effective singlet oxygen sensitization, while resisting self-sensitized conversion to its endoperoxide .
Application in Organic Light Emitting Diodes (OLEDs) and Organic Solar Cells
- Summary of the Application: 2,6-Dibromoanthraquinone is used as an electron-deficient anthraquinone building block for the synthesis of semiconducting small molecules or polymers. These materials are used in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells .
- Methods of Application or Experimental Procedures: The bromo and 9,10-dione functional groups of 2,6-Dibromoanthraquinone enable the anthracene core to extend its conjugation for the preparation of more complex structures, such as semiconducting small molecules or polymers .
- Results or Outcomes: The use of 2,6-Dibromoanthraquinone in the synthesis of these materials contributes to the performance of OLEDs and organic solar cells .
Application in Photocatalysis
- Summary of the Application: A conjugated organic polymer (AQTEE-COP) prepared by cross-coupling reaction between 2,6-dibromoanthraquinone and 1,1,2,2-tetrakis (4-ethynylphenyl)ethene demonstrated efficient photocatalytic H2O2 production .
- Methods of Application or Experimental Procedures: The AQTEE-COP was irradiated with visible light (λ ≥ 400 nm) without any additional photosensitizers, organic scavengers, or co-catalysts .
- Results or Outcomes: The AQTEE-COP demonstrated an initial rate of 3204 μmol g -1 h -1 for H2O2 production .
Application in Bioimaging
- Summary of the Application: Novel donor–acceptor–donor type second near-infrared AIE fluorophores AQMN, based on strong electron-acceptor 2,2′- (anthracene-9,10-diylidene) dimalononitrile which was also derived from 2,6-dibromoanthraquinone, were developed for bioimaging in the NIR-II window .
- Methods of Application or Experimental Procedures: The AQMN fluorophores were used in mouse ear vessel imaging after being encapsulated in nanoparticles with good biocompatibility .
- Results or Outcomes: The AQMN fluorophores exhibited good photostability and high resolution (FWHM = 93.4 μm/SBR = 1.5) in bioimaging .
Application in Supercapacitors
- Summary of the Application: 2,6-Diaminoanthraquinone (DQ) molecules were covalently modified onto the surface of graphene (GO) to form a composite material (DQ–RGO), which was used as a high-performance electrode material for supercapacitors .
- Methods of Application or Experimental Procedures: The DQ molecules were covalently modified onto the surface of graphene via a nucleophilic displacement reaction between the epoxy groups on the surface of GO and the –NH2 groups of DQ molecules in the presence of ammonia .
- Results or Outcomes: The DQ–RGO composite displayed outstanding electrochemical performance in acidic electrolyte solution, including a high specific capacitance (332 F g −1 at 1 A g −1), excellent rate capability (the capacitance retention rate is 72.9% at 50 A g −1), and good cycling stability (maintaining 81.8% of the initial capacitance after 5000 cycles) .
Application in Organic Light Emitting Diodes (OLEDs) and Organic Solar Cells
- Summary of the Application: 2,6-Dibromoanthraquinone is used as an electron-deficient anthraquinone building block for the synthesis of semiconducting small molecules or polymers. These materials are used in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells .
- Methods of Application or Experimental Procedures: The bromo and 9,10-dione functional groups of 2,6-Dibromoanthraquinone enable the anthracene core to extend its conjugation for the preparation of more complex structures, such as semiconducting small molecules or polymers .
- Results or Outcomes: The use of 2,6-Dibromoanthraquinone in the synthesis of these materials contributes to the performance of OLEDs and organic solar cells .
Application in Photocatalysis
- Summary of the Application: A conjugated organic polymer (AQTEE-COP) prepared by cross-coupling reaction between 2,6-dibromoanthraquinone and 1,1,2,2-tetrakis (4-ethynylphenyl)ethene demonstrated efficient photocatalytic H2O2 production .
- Methods of Application or Experimental Procedures: The AQTEE-COP was irradiated with visible light (λ ≥ 400 nm) without any additional photosensitizers, organic scavengers, or co-catalysts .
- Results or Outcomes: The AQTEE-COP demonstrated an initial rate of 3204 μmol g -1 h -1 for H2O2 production .
Application in Bioimaging
- Summary of the Application: Novel donor–acceptor–donor type second near-infrared AIE fluorophores AQMN, based on strong electron-acceptor 2,2′- (anthracene-9,10-diylidene) dimalononitrile which was also derived from 2,6-dibromoanthraquinone, were developed for bioimaging in the NIR-II window .
- Methods of Application or Experimental Procedures: The AQMN fluorophores were used in mouse ear vessel imaging after being encapsulated in nanoparticles with good biocompatibility .
- Results or Outcomes: The AQMN fluorophores exhibited good photostability and high resolution (FWHM = 93.4 μm/SBR = 1.5) in bioimaging .
Application in Supercapacitors
- Summary of the Application: 2,6-Diaminoanthraquinone (DQ) molecules were covalently modified onto the surface of graphene (GO) to form a composite material (DQ–RGO), which was used as a high-performance electrode material for supercapacitors .
- Methods of Application or Experimental Procedures: The DQ molecules were covalently modified onto the surface of graphene via a nucleophilic displacement reaction between the epoxy groups on the surface of GO and the –NH2 groups of DQ molecules in the presence of ammonia .
- Results or Outcomes: The DQ–RGO composite displayed outstanding electrochemical performance in acidic electrolyte solution, including a high specific capacitance (332 F g −1 at 1 A g −1), excellent rate capability (the capacitance retention rate is 72.9% at 50 A g −1), and good cycling stability (maintaining 81.8% of the initial capacitance after 5000 cycles) .
Safety And Hazards
Future Directions
2,6-Dibromoanthraquinone has potential applications in the field of energy storage, particularly in the development of high-performance electrode materials for supercapacitors . It is also used in the synthesis of semiconducting small molecules or polymers for applications in fluorophores, photocatalysts, OLEDs, and organic solar cells .
properties
IUPAC Name |
2,6-dibromoanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Br2O2/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFYHUWBLXKCJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C3=C(C2=O)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449859 | |
| Record name | 2,6-Dibromoanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromoanthraquinone | |
CAS RN |
633-70-5 | |
| Record name | 2,6-Dibromoanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




